5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
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Overview
Description
5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is a heterocyclic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a dihydropyridinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a benzoyl chloride derivative and a methoxyphenyl derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-α] pyrrole-1-carboxylic acid
- 4-vinylbenzoyl derivatives
- Spirodihydropyrrole-oxindole derivatives
Uniqueness
5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of both benzoyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydropyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-18(20(23)15-6-4-3-5-7-15)12-13-19(22)21(14)16-8-10-17(24-2)11-9-16/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICVLJQUTDRUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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